7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4OS/c23-15-7-5-14(6-8-15)16-13-30-20-19(16)25-22(26-21(20)29)28-11-9-27(10-12-28)18-4-2-1-3-17(18)24/h1-8,13H,9-12H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTPCKZONYPRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thieno[3,2-d]pyrimidine core.
Reduction: Reduction reactions may be less common but could occur under specific conditions.
Substitution: Various substitution reactions can occur, especially involving the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thienopyrimidine derivatives, including this compound, as anticancer agents. The mechanism of action primarily involves the inhibition of specific kinases that are overexpressed in various cancers.
Case Study:
A study published in Molecules demonstrated that thienopyrimidine derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through the induction of apoptosis and cell cycle arrest. The compound's ability to inhibit Aurora kinase and FLT3 pathways is particularly noteworthy as these targets are critical in tumor cell proliferation and survival .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Thienopyrimidine derivatives have been evaluated for their antibacterial and antifungal properties.
Case Study:
Research indicated that similar thienopyrimidine compounds displayed significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for several derivatives was determined, with some showing potent activity comparable to established antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of “7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Thieno[3,2-d]pyrimidin-4-one Core
7-Position Modifications
- 7-(2-Chlorophenyl) Analog (CAS: 1242974-77-1): Replacing the 4-chlorophenyl group with 2-chlorophenyl reduces steric hindrance but may alter π-π stacking interactions with hydrophobic receptor pockets .
- 7-Phenyl Derivative (CAS: 1226457-63-1): Absence of chlorine decreases electronegativity, likely reducing binding affinity to targets requiring halogen bonding .
- 7-(4-Fluorophenyl) Analog (CAS: 1243008-31-2): Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine .
2-Position Piperazine Variations
- 4-Benzylpiperazine Derivative (CAS: 1226429-03-3): The benzyl group introduces bulkiness, which may hinder binding to compact active sites .
- 4-(3,5-Dichlorophenyl)piperidine Analog (): Piperidine substitution with dichlorophenyl enhances rigidity and electron-withdrawing effects, possibly improving selectivity .
Key Physicochemical and Pharmacological Differences
Biological Activity
7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 452.97 g/mol. The structure features a thieno[3,2-d]pyrimidin-4-one core with chlorophenyl and piperazine substituents, which are known to influence its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial agent and its effects on central nervous system (CNS) disorders.
1. Antimicrobial Activity
Research has demonstrated that compounds with similar thieno[3,2-d]pyrimidin-4-one structures exhibit notable antimicrobial properties. For instance:
- A study indicated that related thienopyrimidinone derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) for these compounds was determined, revealing effective concentrations that inhibit bacterial growth.
2. CNS Activity
The piperazine moiety in the compound is associated with various CNS effects:
- Compounds containing piperazine derivatives have been linked to antipsychotic effects and have shown promise in treating disorders such as schizophrenia .
- The mechanism of action often involves modulation of neurotransmitter systems, particularly dopamine and serotonin receptors.
The specific mechanisms through which 7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its biological effects include:
- Enzyme Inhibition :
- Receptor Binding :
Case Studies
Several studies have evaluated the biological activity of this compound or its analogs:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
